3-Morpholino-1-phenylpropan-1-amine

Description

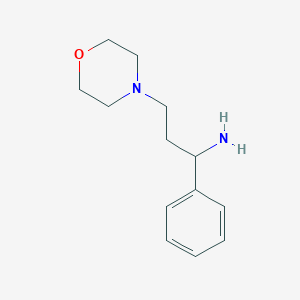

Structure

3D Structure

Properties

IUPAC Name |

3-morpholin-4-yl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c14-13(12-4-2-1-3-5-12)6-7-15-8-10-16-11-9-15/h1-5,13H,6-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUZMSKFADOAKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC(C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00598876 | |

| Record name | 3-(Morpholin-4-yl)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173273-39-7 | |

| Record name | 3-(Morpholin-4-yl)-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00598876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Morpholino 1 Phenylpropan 1 Amine and Its Analogues

Established Synthetic Routes and Chemical Transformations

The conventional synthesis of 3-morpholino-1-phenylpropan-1-amine typically follows a multi-step sequence involving the formation of a β-amino ketone precursor, followed by reduction of the carbonyl group to the corresponding amine.

Mannich Reaction Approaches to Precursor Compounds

The Mannich reaction is a cornerstone in the synthesis of the precursor for this compound, which is 3-morpholino-1-phenylpropan-1-one (B1605873). wikipedia.orgnih.gov This three-component condensation reaction involves an active hydrogen compound (acetophenone), an amine (morpholine), and a non-enolizable aldehyde (formaldehyde). wikipedia.orgthermofisher.com The reaction proceeds via the formation of an iminium ion from morpholine (B109124) and formaldehyde (B43269), which then undergoes electrophilic attack by the enol form of acetophenone (B1666503). wikipedia.org

The general reaction is as follows:

Acetophenone + Formaldehyde + Morpholine → 3-Morpholino-1-phenylpropan-1-one + H₂O

The reaction conditions for the synthesis of such Mannich bases can be optimized to achieve high yields. For instance, the reaction can be carried out in various solvents, including ethanol, and is often catalyzed by an acid, such as hydrochloric acid. nih.gov The temperature and reaction time are critical parameters that influence the outcome of the reaction.

Table 1: Representative Conditions for the Mannich Reaction Synthesis of β-Amino Ketones

| Carbonyl Compound | Amine | Aldehyde | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Acetophenone | Morpholine | Formaldehyde | HCl / Ethanol | Reflux | Good | nih.gov |

| Acetophenone | Dimethylamine | Formaldehyde | HCl | - | - | nih.gov |

| 4-Hydroxyacetophenone | Morpholine | Formaldehyde | - | - | Selective | nih.gov |

| 1-Phenylamino-3-indenone | Morpholine | Formaldehyde | - | - | - | researchgate.net |

Catalytic Reductive Amination Strategies for Amine Formation

Once the precursor, 3-morpholino-1-phenylpropan-1-one, is synthesized, the next crucial step is the reduction of the ketone functionality to an amine. Catalytic reductive amination is a widely employed and efficient method for this transformation. acs.orgnih.gov This process involves the reaction of the carbonyl compound with an amine source in the presence of a reducing agent, typically hydrogen gas, and a metal catalyst. rsc.org

A variety of catalysts can be utilized for this purpose, with choices ranging from precious metals like palladium and platinum to more economical options such as Raney nickel. nih.govgoogle.com The selection of the catalyst, solvent, temperature, and hydrogen pressure can significantly impact the reaction's efficiency and selectivity. For instance, a Chinese patent describes the reduction of a similar compound, 3-methylamino-1-phenylpropan-1-one hydrochloride, using a Raney nickel catalyst under hydrogen pressure at temperatures ranging from 25 to 80 °C. google.com

Table 2: Catalytic Systems for the Reductive Amination of Carbonyl Compounds

| Carbonyl Substrate | Amine Source | Catalyst | Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Aldehydes/Ketones | Amines | Non-noble metals | H₂ | High T & P | Secondary/Tertiary Amines | acs.org |

| 3-Methylamino-1-phenylpropan-1-one | - | Raney Nickel | H₂ | 25-80 °C, 0.3-1.5 MPa | 3-Methylamino-1-phenylpropanol | google.com |

| Nitroarenes | Aldehydes/Ketones | Au/TiO₂-R | HCOOH | 80 °C, 1 bar | Secondary Amines | acs.org |

| Imines | - | Tris(perfluorophenyl)borane | H₂ | Moderate | Amines | rsc.org |

N-Alkylation Procedures in Compound Synthesis

N-alkylation is a fundamental reaction in organic synthesis for introducing alkyl groups onto a nitrogen atom. In the context of this compound analogues, N-alkylation can be employed to modify the morpholine nitrogen or to introduce the morpholino group itself. The direct alkylation of secondary amines, such as morpholine, with alkyl halides is a common method to produce tertiary amines. jst.go.jpucalgary.ca However, this reaction can sometimes lead to the formation of quaternary ammonium (B1175870) salts as a side product. researchgate.net To circumvent this, various strategies have been developed, including the use of specific bases like Hünig's base (N,N-diisopropylethylamine) in a suitable solvent like acetonitrile (B52724), which can provide the desired tertiary amine in high yield without the formation of the quaternary salt. researchgate.net

Another approach involves the N-alkylation of morpholine with alcohols, which represents a greener alternative to alkyl halides. This can be achieved using catalysts such as CuO-NiO/γ-Al₂O₃ in the gas phase. researchgate.net

Advanced Synthetic Approaches and Methodological Innovations

Modern synthetic chemistry has seen a shift towards the development of more sophisticated and efficient methods, particularly in the realm of asymmetric synthesis to produce enantiomerically pure compounds.

Enantioselective Synthesis of Chiral Isomers

The synthesis of specific chiral isomers of this compound is of significant interest. This is typically achieved through the enantioselective reduction of the prochiral ketone precursor, 3-morpholino-1-phenylpropan-1-one.

Asymmetric reduction of β-aminoketones is a powerful strategy to obtain chiral β-amino alcohols with high enantiopurity. This can be accomplished using various catalytic systems, including chiral oxazaborolidine catalysts (CBS catalysts), enzyme-based systems, and chiral metal complexes. researchgate.netnih.govmdpi.com

Novel spiroborate esters derived from nonracemic 1,2-amino alcohols have been reported as highly effective catalysts for the asymmetric borane (B79455) reduction of prochiral ketones, affording optically active alcohols in excellent chemical yields and with high enantiomeric excess (ee). researchgate.net For instance, the reduction of acetophenone in the presence of such catalysts can yield the corresponding alcohol with up to 99% ee. researchgate.net

Enzymatic reductions also offer a highly selective route. For example, (S)-1-phenylethanol dehydrogenase (PEDH) has been used for the asymmetric reduction of a wide range of prochiral ketones and β-keto esters to their corresponding enantiopure secondary alcohols. nih.gov

Table 3: Catalysts for Asymmetric Reduction of Prochiral Ketones

| Catalyst Type | Substrate Example | Reducing Agent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Spiroborate Esters | Acetophenone | Borane-dimethyl sulfide | Up to 99% | researchgate.net |

| Oxazaborolidine (from chiral lactam alcohol) | Aromatic Ketones | Borane | High | mdpi.com |

| (S)-1-phenylethanol dehydrogenase (PEDH) | Various Ketones | NADH (regenerated) | Excellent | nih.gov |

| NiH/Pmrox | α,β-Unsaturated Ketones | Pinacolborane | Excellent | nih.gov |

Chiral Catalyst Systems for Stereocontrol

Achieving stereocontrol in the synthesis of this compound and its analogues is crucial, as different enantiomers of a chiral molecule can exhibit varied pharmacological activities. The primary method for inducing chirality is through the asymmetric reduction of the precursor ketone, 3-morpholino-1-phenylpropan-1-one, or the enantioselective hydrogenation of related imines. This is accomplished using chiral catalyst systems.

Transition metal catalysts, combined with chiral phosphine (B1218219) ligands, are widely employed for the enantioselective hydrogenation of imines. google.com Catalysts based on iridium, rhodium, and ruthenium have shown effectiveness. For instance, iridium-based catalysts like [Ir(cod)2Cl]2 combined with chiral phosphine derivatives can facilitate the reduction of N-H imines under hydrogen pressure, producing enantiomerically enriched amines. google.com This method avoids the need for protecting groups on the imine nitrogen, streamlining the synthetic process. google.com

Another significant approach is the asymmetric reduction of β-aminoketones. A Korean patent describes a method for producing optically active 3-amino-1-phenylpropanol derivatives with high enantiomeric excess (ee) using a spiroborate ester catalyst and a hydrogen donor. google.com This process asymmetrically reduces a β-aminoketone to the corresponding chiral γ-amino alcohol with an enantiomeric excess reported to be at least 80%. google.com While this example yields an alcohol, the catalytic system is relevant for the stereoselective reduction of the ketone in 3-morpholino-1-phenylpropan-1-one to the desired chiral amine.

| Catalyst System | Substrate Type | Reaction Type | Key Findings/Reported Efficiency | Reference |

|---|---|---|---|---|

| [Ir(cod)₂Cl]₂ with Chiral Phosphine Ligand | N-H Imines | Enantioselective Hydrogenation | Produces enantiomerically enriched chiral amines without requiring N-protection. | google.com |

| (R)-[(tol-BINAP)RuCl₂]₂=Et₃N | N-H Imines | Enantioselective Hydrogenation | A pre-formed chiral ruthenium catalyst used for asymmetric imine reduction. | google.com |

| Spiroborate Ester Catalyst | β-Aminoketones | Asymmetric Reduction | Yields optically active γ-amino alcohols with ≥80% enantiomeric excess (ee). | google.com |

Multi-Component Reactions Involving this compound Intermediates

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. organic-chemistry.orgtcichemicals.com This approach offers significant advantages, including reduced synthesis steps, lower solvent consumption, and decreased waste generation. nih.gov

The most relevant MCR for the synthesis of this compound is the Mannich reaction. The direct precursor, 3-morpholino-1-phenylpropan-1-one, is a classic Mannich base. prepchem.comnih.gov This three-component reaction involves the aminomethylation of an acidic proton located on a carbon atom, using formaldehyde and a primary or secondary amine. nih.gov In this specific synthesis, the reactants are typically acetophenone (the acidic component), formaldehyde, and the secondary amine morpholine. prepchem.comgoogle.com The reaction is fundamental for creating β-aminocarbonyl compounds, which are valuable intermediates in pharmaceutical synthesis. hielscher.comnih.gov

The general mechanism involves the formation of an Eschenmoser-like salt or iminium ion from the reaction of morpholine and formaldehyde. This electrophilic species then reacts with the enol form of acetophenone to form the β-aminoketone product. organic-chemistry.org The versatility of the Mannich reaction allows for the synthesis of a wide array of analogues by varying the ketone and amine components. nih.govnih.gov

| Component 1 (Acidic C-H) | Component 2 (Aldehyde) | Component 3 (Amine) | Product (β-Aminoketone) |

|---|---|---|---|

| Acetophenone | Formaldehyde | Morpholine | 3-Morpholino-1-phenylpropan-1-one |

Green Chemistry Protocols for Sustainable Synthesis

Green chemistry principles aim to design chemical processes that minimize environmental impact. For the synthesis of this compound and its analogues, microwave-assisted and ultrasound-assisted methods represent significant advancements over conventional heating protocols. walisongo.ac.id

Microwave-Assisted Methods

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering benefits such as dramatically reduced reaction times, improved yields, and enhanced reaction selectivity. researchgate.net In the synthesis of morpholine-containing compounds, microwave-assisted protocols have proven highly effective. For example, the synthesis of morpholine-based chalcones was achieved in significantly shorter times (minutes vs. hours) and with higher yields compared to conventional heating methods. mdpi.com Similarly, the synthesis of 4-morpholinobenzaldehyde, a related building block, was completed in approximately one hour using a dedicated microwave reactor. acs.orgacs.org One-pot reactions to create complex morpholine-thiazolidinone derivatives under microwave irradiation were completed in 1 hour, compared to 10 hours by conventional methods, using an environmentally friendly solvent like ethanol. researchgate.net

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Key Advantage | Reference |

|---|---|---|---|---|

| Synthesis of Morpholine-Thiazolidinone Derivatives | 10 hours | 1 hour | Drastic reduction in reaction time and energy consumption. | researchgate.net |

| Synthesis of 4-Morpholinobenzaldehyde | Not specified | ~1 hour | Rapid and efficient synthesis of a key intermediate. | acs.orgacs.org |

Ultrasound-Assisted Methods

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—creates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and chemical reactivity. hielscher.comresearchgate.net

This technique is particularly effective for the Mannich reaction. Studies have shown that ultrasound irradiation can reduce the reaction time for one-pot Mannich reactions from 10–20 hours to as little as 1.5 hours, representing a more than 13-fold acceleration. hielscher.com The use of sulfamic acid as an inexpensive and recyclable "green" catalyst in combination with ultrasound provides a highly efficient and environmentally friendly protocol for synthesizing β-aminocarbonyl compounds with high yields. nih.gov Another study demonstrated the successful use of bismuth(III) triflate in water as a catalyst for a direct-type, three-component Mannich reaction under ultrasound, achieving good yields at room temperature in just 1-2 hours. researchgate.net This highlights the potential for performing these syntheses in greener solvents under mild conditions. researchgate.netrsc.org

| Catalyst/Conditions | Conventional Method Time | Ultrasound-Assisted Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Sulfamic Acid | ~20 hours | 1.5 hours | Yields up to 95%. | hielscher.comnih.gov |

| Bismuth(III) triflate in water | Longer (not specified) | 1-2 hours | Good yields at room temperature. | researchgate.net |

| Fe₃O₄ Nanoparticles | Not specified | Optimized via orthogonal array design | Introduces an efficient, recyclable heterogeneous catalyst. | researchgate.net |

Table of Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Target compound |

| 3-Morpholino-1-phenylpropan-1-one | Ketone precursor to the target amine; Mannich base |

| Acetophenone | Starting material for Mannich reaction |

| Formaldehyde | Starting material for Mannich reaction |

| Morpholine | Starting material for Mannich reaction |

| 4-Morpholinobenzaldehyde | Example of a microwave-synthesized morpholine derivative |

| Sulfamic acid | Catalyst for ultrasound-assisted Mannich reaction |

| Bismuth(III) triflate | Catalyst for ultrasound-assisted Mannich reaction in water |

| (R)-tol-BINAP | Chiral phosphine ligand for transition metal catalysts |

Spectroscopic and Advanced Analytical Characterization in Chemical Research

Application of Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for the detailed structural elucidation of organic molecules. By examining the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 3-Morpholino-1-phenylpropan-1-amine, both ¹H and ¹³C NMR would be employed to confirm its structure.

In a typical ¹H NMR spectrum, the aromatic protons of the phenyl group would appear as a complex multiplet in the downfield region (approximately 7.2-7.4 ppm). The proton attached to the chiral carbon (the benzylic CH) would likely appear as a triplet or doublet of doublets around 4.1 ppm. The protons of the morpholine (B109124) ring would show distinct signals, with those adjacent to the oxygen atom shifted further downfield (around 3.7 ppm) compared to those adjacent to the nitrogen atom (around 2.4-2.6 ppm). The methylene (B1212753) protons of the propane (B168953) chain would exhibit characteristic multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom. The phenyl carbons would resonate in the aromatic region (~125-145 ppm), while the benzylic carbon (C1) would be observed around 60 ppm. The carbons of the morpholine ring would appear at approximately 67 ppm (adjacent to oxygen) and 54 ppm (adjacent to nitrogen), with the propane bridge carbons resonating at intermediate chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Phenyl-CH (ortho, meta, para) | 7.20 - 7.40 (m) | 125.0 - 128.5 |

| Phenyl-C (quaternary) | - | ~145.0 |

| C1-H (benzylic) | ~4.10 (t) | ~60.0 |

| C2-H₂ | ~1.85 (m) | ~35.0 |

| C3-H₂ | ~2.40 (t) | ~58.0 |

| Morpholine-H₂ (adjacent to N) | ~2.45 (t) | ~54.0 |

| Morpholine-H₂ (adjacent to O) | ~3.70 (t) | ~67.0 |

| N-H₂ | Broad singlet | - |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. m = multiplet, t = triplet.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad absorption in the region of 3300-3400 cm⁻¹ would indicate the N-H stretching of the primary amine. The C-H stretching of the aromatic phenyl ring would appear around 3030 cm⁻¹. The aliphatic C-H stretching of the propane and morpholine groups would be observed in the 2850-2950 cm⁻¹ range. A key feature would be the strong C-O-C stretching vibration of the morpholine ether linkage, typically found around 1115 cm⁻¹. Bending vibrations for the N-H group would also be present around 1600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3400 (broad) |

| Primary Amine | N-H Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic Chains | C-H Stretch | 2850 - 2960 |

| Ether (Morpholine) | C-O-C Stretch | 1110 - 1140 (strong) |

| Amine | C-N Stretch | 1020 - 1250 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (molecular weight: 220.31 g/mol ), the molecular ion peak [M]⁺• would be expected at m/z 220.

The fragmentation pattern would be highly informative. A primary fragmentation pathway would be the alpha-cleavage adjacent to the amine, leading to the loss of a phenyl group and the formation of a stable benzylic fragment. The most characteristic fragmentation would likely involve the morpholine ring. A common fragmentation for morpholine-containing compounds is the cleavage of the ring, leading to a prominent base peak. For instance, cleavage of the bond between the nitrogen and the propyl chain could result in a fragment corresponding to the protonated morpholine (m/z 88) or the phenylpropylamine cation. Another significant fragment would arise from the benzylic cleavage, resulting in a C₈H₁₀N⁺ fragment at m/z 120.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 220 | [M]⁺• (Molecular Ion) | Electron Ionization |

| 120 | [C₈H₁₀N]⁺ | Cleavage of the C2-C3 bond |

| 100 | [C₆H₁₄NO]⁺ | Cleavage of the C1-C2 bond |

| 86 | [C₄H₈NO]⁺ | Fragmentation of the morpholine ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Chromatographic Analysis and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound. For a polar compound like this compound, liquid chromatography is the method of choice.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile organic compounds. A reversed-phase HPLC method would be suitable for analyzing this compound. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent like acetonitrile (B52724) or methanol. The amine functional group allows for sensitive detection using a UV detector, typically at a wavelength around 254 nm, corresponding to the absorbance of the phenyl group. The retention time of the main peak under specific conditions serves as an identifier, while the peak area percentage is used to quantify its purity. bldpharm.com

Table 4: Representative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 20-80% B over 15 min) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. This hyphenated technique is invaluable for confirming the identity of the main peak in a chromatogram and for identifying any minor impurities. Following separation by HPLC under similar conditions as described above, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a suitable soft ionization technique for this amine, which would readily form a protonated molecule [M+H]⁺ at m/z 221 in the positive ion mode. The mass spectrometer can be operated in full scan mode to detect all ions within a certain range or in selected ion monitoring (SIM) mode to look for specific masses, enhancing sensitivity and specificity. This allows for unambiguous confirmation of the molecular weight of the compound corresponding to the HPLC peak. bldpharm.com

Table 5: Typical LC-MS Parameters for Identity Confirmation

| LC Parameter | Condition | MS Parameter | Condition |

| Column | C18, 2.1 mm x 50 mm, 3.5 µm | Ionization Mode | ESI Positive |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Methanol + 0.1% Formic Acid | Scan Range | 50 - 500 m/z |

| Flow Rate | 0.3 mL/min | Capillary Voltage | 3.5 kV |

| Detection | UV and MS | Fragmentor Voltage | 70 V |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in the field of liquid chromatography, offering substantial improvements in resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). These enhancements are primarily achieved through the use of columns packed with smaller sub-2 µm particles, which operate at higher pressures. While specific, validated UPLC methods for the direct analysis of This compound are not extensively detailed in publicly available scientific literature, the principles of UPLC method development for analogous compounds, such as phenethylamine (B48288) derivatives and morpholine-containing structures, provide a framework for its analysis.

The development of a UPLC method for a compound like This compound would involve a systematic approach to optimize the separation of the main compound from any potential impurities, such as starting materials, by-products, or degradation products. Key parameters that would be investigated include the stationary phase chemistry, mobile phase composition (including organic modifier and pH), gradient profile, and column temperature.

For instance, in the analysis of phenethylamine-type compounds, reversed-phase UPLC is commonly employed. A typical column choice might be a C18 or a phenyl-hexyl stationary phase, which provide different selectivities based on hydrophobicity and π-π interactions with the aromatic ring of the analyte.

Hypothetical UPLC Method Parameters:

A hypothetical UPLC method for the purity determination of This compound would be developed and validated according to established guidelines. The following table illustrates typical parameters that would be defined in such a method.

| Parameter | Hypothetical Condition |

| Instrument | ACQUITY UPLC System with PDA Detector |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% to 95% B over 5 minutes |

| Column Temperature | 40 °C |

| Detection Wavelength | 215 nm (or optimal wavelength determined by UV scan) |

| Injection Volume | 1 µL |

| Sample Diluent | 50:50 Water:Acetonitrile |

Research Findings in Analogous Compound Analysis:

Research on related structures underscores the importance of mobile phase pH in achieving optimal peak shape and resolution for amine-containing compounds. The morpholine and secondary amine groups in This compound are basic, and controlling the pH of the mobile phase is critical to ensure they are in a consistent protonation state, which leads to sharp, symmetrical peaks. The use of a buffer or an acid additive like formic acid is standard practice.

Furthermore, UPLC coupled with mass spectrometry (UPLC-MS) is a powerful technique for the identification of unknown impurities. In studies of related pharmaceutical compounds, UPLC-MS has been instrumental in characterizing process-related impurities and degradation products, even at very low levels. This approach provides not only retention time data but also mass-to-charge ratio information, which is invaluable for structural elucidation.

The validation of a UPLC method would involve assessing its specificity, linearity, accuracy, precision, and robustness to ensure it is fit for its intended purpose, such as the quality control of the bulk drug substance.

Computational and Theoretical Investigations of 3 Morpholino 1 Phenylpropan 1 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine various molecular properties. However, specific DFT studies on 3-Morpholino-1-phenylpropan-1-amine are not found in the reviewed scientific literature.

Elucidation of Molecular Reactivity Parameters

A comprehensive search of scientific databases did not yield any studies that have calculated the molecular reactivity parameters of this compound using DFT. Such parameters, which include chemical potential, hardness, softness, and the electrophilicity index, are crucial for predicting the reactivity of a molecule. While the principles of DFT could be applied to this compound, no such specific research has been published.

Analysis of Electronic Structure and Energetics

There is a notable absence of published research detailing the electronic structure and energetics of this compound through DFT calculations. Investigations into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the HOMO-LUMO energy gap, which are fundamental to understanding electronic transitions and stability, have not been reported for this specific molecule.

Molecular Docking Studies

Molecular docking is a key computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design and discovery. Despite its utility, specific molecular docking studies for this compound are not available in the current body of scientific literature.

Prediction of Ligand-Receptor Interactions

Analysis of Binding Site Conformations and Affinities

A thorough literature search did not reveal any studies analyzing the binding site conformations or calculating the binding affinities of this compound with any biological receptor. This information is critical for assessing the potential of a compound as a therapeutic agent.

Molecular Modeling and Simulation Approaches

Broader molecular modeling and simulation approaches provide valuable insights into the dynamic behavior of molecules over time. However, there are no specific studies in the accessible scientific literature that apply these methods to investigate the conformational landscape, dynamic properties, or intermolecular interactions of this compound. While general principles of molecular modeling are well-established, their specific application to this compound remains an unexplored area in published research.

Mechanism of Action Elucidation for Biological Activities

Identification of Specific Molecular Targets

The primary molecular targets of a compound like 3-Morpholino-1-phenylpropan-1-amine are likely to be found within the central nervous system, specifically involving neurotransmitter systems. Based on its core structure, which features a phenyl group, a propyl chain, and a morpholine (B109124) ring, it shares features with compounds known to interact with monoamine transporters.

Structural analogs such as Reboxetine and Phenmetrazine offer significant clues. Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor (NRI), meaning it specifically binds to the norepinephrine transporter (NET). drugbank.compatsnap.comncats.iowikipedia.org This transporter's function is to clear norepinephrine from the synaptic cleft, and its inhibition leads to an increased concentration of this neurotransmitter. patsnap.com Phenmetrazine, another structural relative, acts as a norepinephrine-dopamine releasing agent (NDRA). drugbank.comwikipedia.org It is thought to block the reuptake of norepinephrine and dopamine (B1211576), leading to an increase in their release into the extraneuronal space. drugbank.comnih.gov

Given these precedents, the primary molecular target for this compound would hypothetically be the norepinephrine transporter (NET) . It might also exhibit some affinity for the dopamine transporter (DAT) . The interaction would likely involve the morpholine and phenyl groups forming hydrogen bonds and hydrophobic interactions with the amino acid residues of the transporter protein. wikipedia.org

Table 1: Potential Molecular Targets and Their Functions

| Molecular Target | Function | Potential Effect of Binding |

| Norepinephrine Transporter (NET) | Reuptake of norepinephrine from the synaptic cleft | Inhibition of reuptake, leading to increased noradrenergic neurotransmission |

| Dopamine Transporter (DAT) | Reuptake of dopamine from the synaptic cleft | Inhibition of reuptake, leading to increased dopaminergic neurotransmission |

Detailed Analysis of Biochemical Pathway Modulation

The modulation of biochemical pathways by this compound would be a direct consequence of its interaction with its molecular targets. By potentially inhibiting the reuptake of norepinephrine and possibly dopamine, the compound would enhance noradrenergic and dopaminergic signaling.

An increase in synaptic norepinephrine would lead to the heightened activation of adrenergic receptors (both alpha and beta subtypes) on postsynaptic neurons. patsnap.com This, in turn, would trigger downstream intracellular signaling cascades. These pathways often involve G-protein coupled receptors and the subsequent production of second messengers like cyclic AMP (cAMP). The activation of these pathways ultimately influences gene expression and neuronal excitability, which are associated with effects on mood, attention, and arousal. patsnap.comwikipedia.org

Should the compound also interact with the dopamine transporter, it would similarly elevate dopamine levels in the synapse. This would enhance signaling through dopamine receptors (D1-D5), which are also G-protein coupled receptors. Dopaminergic pathways are crucial for regulating motor control, motivation, reward, and executive functions. drugbank.comnih.gov

Table 2: Hypothetical Biochemical Pathway Modulation

| Neurotransmitter System | Biochemical Pathway | Potential Downstream Effects |

| Noradrenergic | Increased activation of adrenergic receptors, modulation of cAMP levels | Alterations in gene expression related to neuronal plasticity, increased arousal and attention |

| Dopaminergic | Increased activation of dopamine receptors, modulation of related signaling cascades | Effects on reward pathways, motor control, and motivation |

Characterization of Cellular and Subcellular Interaction Profiles

The cellular and subcellular interactions of this compound would be concentrated at the presynaptic terminals of noradrenergic and dopaminergic neurons. The compound would exert its primary action in the synaptic cleft, the microscopic space between neurons where neurotransmission occurs.

At a subcellular level, the molecule would bind to the extracellular domain of the norepinephrine and/or dopamine transporters embedded in the presynaptic neuronal membrane. This binding event would induce a conformational change in the transporter protein, blocking its ability to shuttle neurotransmitters from the synaptic cleft back into the presynaptic neuron for recycling. patsnap.com

This action would not be expected to directly impact the synthesis or storage of neurotransmitters within presynaptic vesicles. Instead, the mechanism is one of modulating the concentration and residence time of neurotransmitters in the synapse. The cellular response to this would be an enhanced and prolonged stimulation of postsynaptic receptors. patsnap.com Research on analogs like Reboxetine has shown that it is metabolized by cytochrome P450 enzymes, specifically CYP3A4, in the liver, which would also be a likely metabolic pathway for this compound. drugbank.com

Structure Activity Relationship Sar Studies of 3 Morpholino 1 Phenylpropan 1 Amine Derivatives

Systematic Modifications of the Parent Scaffold and Substituent Effects

Systematic modifications of the 3-morpholino-1-phenylpropan-1-amine scaffold have revealed key structural features that govern its biological activity. Research into related compounds, such as 1,3-diphenyl-3-(phenylthio)propan-1-ones bearing a morpholinoethoxy side chain, has provided valuable insights into the influence of various substituents. nih.gov

Phenyl Ring Substitutions: The nature and position of substituents on the phenyl ring have a profound impact on the activity of these derivatives. For instance, in a series of cytotoxic 1,3-diphenyl-3-(phenylthio)propan-1-ones, the presence and location of a morpholinoethoxy group on one of the phenyl rings were critical for their biological effect. All synthesized compounds in this particular study demonstrated significant cytotoxic effects on MCF-7 breast cancer cells, surpassing the activity of the reference drug, Tamoxifen. nih.gov

Notably, the position of the morpholinoethoxy group on the phenyl ring influenced cytotoxicity. Derivatives with the morpholinoethoxy group at the para-position of the C3-phenyl ring or the meta-position of the C1-phenyl ring exhibited notable activity. nih.gov Furthermore, the introduction of a methoxy (B1213986) group on the C1-phenyl ring, in conjunction with a meta-positioned morpholinoethoxy group on the C3-phenyl ring, resulted in a compound with significant cytotoxic effects on cancerous cells but not on normal fibroblast cells. nih.gov This highlights the potential for achieving selectivity through strategic substitution.

Morpholine (B109124) Ring Modifications: The morpholine ring itself is a crucial pharmacophore. Its nitrogen atom allows for the formation of salts and hydrogen bonds, which can be critical for receptor binding. While direct SAR studies on modifications to the morpholine ring of this compound are limited in publicly available literature, the consistent presence of the morpholine moiety in active compounds underscores its importance. e3s-conferences.org In the aforementioned cytotoxic agents, the morpholine group was part of a larger morpholinoethoxy side chain, which was found to be a key contributor to their activity. nih.gov The polar nature of the morpholine group is thought to play a role in the differential cytotoxicity observed between cancerous and normal cells. researchgate.net

Quantitative Analysis of Structural Features on Biological Potency

Quantitative structure-activity relationship (QSAR) studies aim to correlate physicochemical properties of molecules with their biological activities. For derivatives of this compound, quantitative data from studies on related compounds can help to build these relationships. The cytotoxic activity of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives with a morpholinoethoxy side chain provides a basis for such analysis. nih.gov

The following interactive data table summarizes the cytotoxic activity of selected derivatives against the MCF-7 breast cancer cell line. The IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound | C1-Phenyl Ring Substitution | C3-Phenyl Ring Substitution | IC₅₀ on MCF-7 (µM) |

| 4a | Unsubstituted | 4-(2-morpholinoethoxy) | 0.8 ± 0.07 |

| 4b | Unsubstituted | 3-(2-morpholinoethoxy) | 0.9 ± 0.09 |

| 4c | 4-methoxy | 4-(2-morpholinoethoxy) | 1.1 ± 0.08 |

| 4d | 4-methoxy | 3-(2-morpholinoethoxy) | 1.0 ± 0.05 |

| 4e | 4-chloro | 4-(2-morpholinoethoxy) | 1.3 ± 0.11 |

| 4f | 4-chloro | 3-(2-morpholinoethoxy) | 1.2 ± 0.13 |

| 4g | 3,4-dimethoxy | 4-(2-morpholinoethoxy) | 1.5 ± 0.14 |

| 4h | 4-methoxy | 3-(2-morpholinoethoxy) | 0.9 ± 0.06 |

| Tamoxifen | - | - | 1.9 ± 0.15 |

Data sourced from a study on 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives. nih.gov

The data indicates that all the tested morpholinoethoxy-containing compounds exhibited higher potency than the reference drug, Tamoxifen. nih.gov The position of the morpholinoethoxy group (para or meta) on the C3-phenyl ring did not lead to a dramatic difference in activity within this series. Similarly, the introduction of methoxy or chloro substituents on the C1-phenyl ring resulted in compounds with comparable, high potency. nih.gov This suggests a certain degree of tolerance for substitution on the C1-phenyl ring in this particular scaffold.

Investigation of Stereochemical Influences on Activity and Selectivity

Stereochemistry plays a critical role in the biological activity of many chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. The this compound scaffold contains a chiral center at the C1 position of the propane (B168953) chain, and therefore can exist as (R) and (S) enantiomers.

The synthesis of optically active 3-amino-1-phenylpropanol derivatives, which are precursors to important drugs like fluoxetine (B1211875) and atomoxetine, highlights the significance of controlling stereochemistry to achieve desired therapeutic effects and minimize potential side effects associated with the less active or inactive enantiomer. The preparation of enantiomerically pure compounds is often a key objective in drug development to ensure a favorable pharmacological profile. General principles of stereochemistry in amines indicate that while chiral amines can interconvert rapidly, incorporation into a rigid ring system or the presence of specific substituents can lead to stable enantiomers with distinct biological activities. libretexts.org

Non Biological Chemical Applications and Material Science Relevance

Corrosion Inhibition Studies

While direct studies on 3-Morpholino-1-phenylpropan-1-amine are not extensively documented in publicly available research, significant investigations into its close structural analog, 3-morpholino-1-phenylpropan-1-one (B1605873) (MPO) , provide strong evidence for the potential of this class of compounds as effective corrosion inhibitors. Mannich bases containing morpholine (B109124) are recognized for their protective capabilities, particularly for steel in acidic environments commonly found in industrial processes like oil well acidizing. electrochemsci.orgchemicalbook.com

Research on MPO as a corrosion inhibitor for N80 steel in a 1 M hydrochloric acid (HCl) solution has demonstrated its considerable efficacy. google.com The inhibitive properties are attributed to the presence of nitrogen and oxygen atoms and the phenyl ring in the molecule, which facilitate its adsorption onto the metal surface, creating a protective barrier against the corrosive medium.

The performance of MPO was evaluated using various techniques, including weight loss measurements and electrochemical tests like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). google.com The findings indicate that MPO functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. google.com Its inhibition efficiency was found to be dependent on its concentration.

Inhibition Efficiency of 3-morpholino-1-phenylpropan-1-one (MPO) on N80 Steel

The following table summarizes the inhibition efficiency (IE%) of MPO at different concentrations in 1 M HCl, as determined by electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) tests at 305 K.

| Concentration (ppm) | Inhibition Efficiency (IE%) - EIS | Inhibition Efficiency (IE%) - PDP |

| 50 | 83.54% | 82.5% |

| 100 | 85.87% | 84.6% |

| 150 | 87.52% | 86.8% |

| 200 | 88.91% | 88.5% |

| 300 | 91.31% | 90.3% |

| Data sourced from a 2022 study on morpholinyl Mannich bases. google.com |

The adsorption of these inhibitor molecules onto the steel surface is a key aspect of their function. Studies suggest that the process involves chemisorption, where a chemical bond is formed between the inhibitor molecules and the metal atoms. google.com This strong adsorption creates a stable film that protects the steel from acid attack. Given that this compound possesses an additional amine group compared to MPO, it is plausible that it could exhibit comparable or even enhanced corrosion inhibition properties due to the presence of more heteroatoms (nitrogen) that can act as active centers for adsorption.

Role as an Intermediate in Specialty Chemical Synthesis

The molecular architecture of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fine chemical and pharmaceutical industries. Its structure is a derivative of 3-amino-1-phenylpropanol , a core scaffold found in several widely used pharmaceutical agents. google.com

Optically active derivatives of 3-amino-1-phenylpropanol serve as critical building blocks for synthesizing various physiologically active substances. google.com For example, this fundamental structure is the core intermediate for prominent drugs such as Fluoxetine (B1211875), Nisoxetine, and Tomoxetine. google.com The ability to synthesize these derivatives with high optical purity is a significant goal in pharmaceutical chemistry, as different isomers of a drug can have vastly different effects. google.com

Furthermore, the morpholine group itself is a feature incorporated into various specialty chemicals to modulate properties like solubility, stability, and biological activity. For instance, morpholine-containing compounds such as 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)-one have been identified as key intermediates in the synthesis of the anticoagulant drug Apixaban. wjpsonline.com

Therefore, this compound, combining the essential phenylpropan-amine backbone with the functional morpholine moiety, represents a versatile platform for organic synthesis. It provides multiple reactive sites that can be chemically modified to build a wide array of target molecules for use in specialty chemicals and active pharmaceutical ingredients.

Exploration in Advanced Materials Science

While direct research into the applications of this compound in advanced materials is an emerging area, the properties of structurally similar compounds suggest significant potential. The field of material science often leverages versatile organic molecules to create new polymers, coatings, and functional materials with tailored properties. nbinno.com

A close structural relative, DL-2-amino-3-phenylpropan-1-ol , is noted for its potential in material science due to its reactive amine and hydroxyl groups. nbinno.com These functional groups allow the molecule to be chemically integrated into polymer chains or cross-linked networks. This incorporation can impart desirable characteristics to the final material, such as enhanced thermal stability, improved adhesion, or specific optical properties. nbinno.com

By analogy, this compound possesses a reactive primary amine group that can serve as a point of attachment or reaction in polymerization processes. The presence of the morpholine ring introduces a unique polar, heterocyclic element that could influence the properties of the resulting material, such as its solubility, surface energy, and interaction with other substances. Its use as a monomer or an additive in the creation of functional polymers, specialized coatings, or novel composite materials represents a promising avenue for future research. nbinno.com The quality and purity of such precursors are critical, as even minor impurities can significantly affect the performance of the final material. nbinno.com

Future Research Directions and Therapeutic Potential

Design and Synthesis of Novel Derivatives for Enhanced Efficacy and Selectivity

The core structure of 3-Morpholino-1-phenylpropan-1-amine presents a versatile platform for the design and synthesis of novel derivatives with potentially improved therapeutic properties. Future research is focused on strategic chemical modifications to enhance the compound's efficacy and selectivity for its biological targets. Key strategies include the substitution on the phenyl ring and alterations to the morpholine (B109124) moiety. The introduction of various functional groups, such as halogens or alkyl groups, to the phenyl ring can significantly influence the molecule's electronic properties and steric interactions, which in turn can affect its binding affinity and activity.

Broadening the Scope of Therapeutic Applications and Disease Models

While initial studies may have concentrated on a specific pharmacological effect, the diverse biological activities of this compound and its derivatives warrant investigation into a wider array of therapeutic applications. The expansion into new disease models is a critical step in realizing the full therapeutic potential of this class of compounds. For instance, based on its known mechanisms of action, this compound and its analogs could be evaluated in models of neurological disorders, inflammatory conditions, or certain types of cancer.

The development of specific derivatives tailored for different disease targets is a promising approach. For example, derivatives designed to readily cross the blood-brain barrier could be tested in models of central nervous system disorders. Conversely, analogs with limited systemic exposure could be developed for localized treatments. The table below outlines potential areas for expanded research and the corresponding disease models that could be employed.

| Therapeutic Area | Potential Disease Models | Rationale for Investigation |

| Neuropharmacology | Animal models of anxiety and depression | Modulation of neurotransmitter systems |

| Oncology | Cancer cell line xenografts in immunodeficient mice | Antiproliferative or pro-apoptotic effects |

| Inflammatory Diseases | Models of induced arthritis or colitis in rodents | Anti-inflammatory and immunomodulatory properties |

Advanced Mechanistic Investigations Utilizing Integrated Omics Approaches

To elucidate the precise molecular mechanisms underlying the effects of this compound and its derivatives, future research will benefit from the application of integrated "omics" technologies. These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive, systems-level view of the compound's biological impact.

Transcriptomic analysis, for instance, can reveal changes in gene expression profiles in response to compound treatment, offering insights into the signaling pathways being modulated. Proteomics can identify the specific protein targets with which the compound interacts, as well as downstream changes in protein expression and post-translational modifications. Metabolomics can shed light on how the compound alters cellular metabolism.

By integrating data from these different omics platforms, researchers can construct detailed models of the compound's mechanism of action. This deeper understanding is invaluable for a number of reasons. It can help to identify biomarkers that could predict patient response to the drug, uncover potential mechanisms of resistance, and guide the rational design of next-generation derivatives with enhanced efficacy and safety profiles. This multi-pronged approach will be instrumental in advancing these compounds from preclinical research to potential clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Morpholino-1-phenylpropan-1-amine, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via reductive amination using morpholine and 1-phenylpropan-1-amine derivatives. For example, a similar morpholino compound (2-Morpholino-N-(thiophen-3-ylmethyl)ethan-1-amine) was synthesized with 75% yield by reacting thiophene-3-carbaldehyde with 2-morpholinoethan-1-amine under controlled conditions (General Procedure B, Sequence A) . Key factors for optimization include stoichiometric ratios (e.g., aldehyde:amine = 1:2), temperature control (ambient to 90°C), and purification via chromatography or crystallization. Monitoring reaction progress with TLC or NMR can minimize by-products.

Q. How can the structural configuration of this compound be confirmed experimentally?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and Mercury (for visualization) is ideal for resolving crystal structures. For non-crystalline samples, use / NMR to identify characteristic signals:

- Morpholine protons: δ ~3.6–3.7 ppm (triplet, J = 4.7 Hz, 4H) .

- Phenyl protons: δ ~7.2–7.3 ppm (multiplet).

- Amine protons: δ ~1.9 ppm (broad singlet) .

- Mass spectrometry (HRMS-ESI) can confirm molecular weight (e.g., expected [M+H] ~227.12 for analogs) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer : Based on analogs (e.g., 3-Morpholino-N-(pyridin-4-ylmethyl)propan-1-amine):

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators if ventilation is inadequate .

- Spill Management : Avoid dust generation; use inert absorbents (e.g., vermiculite) and dispose of waste in sealed containers .

- First Aid : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can contradictory NMR data for this compound be resolved?

- Methodological Answer : Contradictions (e.g., unexpected splitting or integration) may arise from dynamic processes (e.g., amine inversion) or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Assign overlapping signals and confirm connectivity .

- Variable-Temperature NMR : Identify conformational changes (e.g., coalescence of split peaks at higher temps).

- Computational Modeling : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .

Q. What strategies mitigate by-product formation during the synthesis of this compound?

- Methodological Answer : Common by-products (e.g., Schiff bases or over-alkylated amines) can be minimized by:

- Controlled pH : Maintain slightly acidic conditions (pH 5–6) to favor imine formation without protonating the amine nucleophile .

- Catalyst Selection : Use NaBH/LiAlH for selective reduction of intermediates .

- Inert Atmosphere : Conduct reactions under N/Ar to prevent oxidation of morpholine or amine groups .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize transition states for proposed mechanisms (e.g., nucleophilic substitution at the morpholine oxygen) using software like Gaussian .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing charge-separated intermediates) .

- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes with morpholine-binding pockets) using AutoDock Vina .

Q. What experimental approaches validate the proposed reaction mechanism of this compound in catalytic cycles?

- Methodological Answer :

- Isotopic Labeling : Use -morpholine to track amine participation in intermediates via MS/MS .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .

- In Situ Spectroscopy : Monitor intermediates via IR or Raman during reactions (e.g., C=O stretches in imine intermediates) .

Data Analysis & Reporting

Q. How should crystallographic data for this compound be analyzed and reported?

- Methodological Answer :

- Refinement : Use SHELXL for high-resolution data (R-factor < 5%) with anisotropic displacement parameters for non-H atoms .

- Validation : Check for voids/disorder using Mercury’s "Materials Module" .

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) with detailed experimental conditions (e.g., temperature, radiation source) .

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to Hill equations (e.g., EC, Hill coefficient) using GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare means across multiple concentrations (e.g., Tukey’s test for pairwise differences) .

- QC Criteria : Reject outliers via Grubbs’ test (α = 0.05) and ensure triplicate reproducibility (RSD < 10%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.